molecular formula C18H23N3O3 B3788287 N-[(3-isopropyl-4,5-dihydroisoxazol-5-yl)methyl]-5-methoxy-3-methyl-1H-indole-2-carboxamide

N-[(3-isopropyl-4,5-dihydroisoxazol-5-yl)methyl]-5-methoxy-3-methyl-1H-indole-2-carboxamide

Cat. No.: B3788287
M. Wt: 329.4 g/mol
InChI Key: PYKASQXQCHOBJU-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an isoxazole ring, a methoxy group, and an indole ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The isoxazole ring is a five-membered ring with an oxygen atom and a nitrogen atom . The indole ring is a fused ring system containing a benzene ring and a pyrrole ring .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the functional groups present. For example, the isoxazole ring might undergo reactions at the nitrogen or oxygen atoms, while the methoxy group could potentially be demethylated under certain conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the isoxazole and indole rings might increase its aromaticity and stability .

Safety and Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in pharmaceuticals, materials science, and other areas. Future research could explore the synthesis, properties, and potential applications of this compound .

Properties

IUPAC Name

5-methoxy-3-methyl-N-[(3-propan-2-yl-4,5-dihydro-1,2-oxazol-5-yl)methyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-10(2)16-8-13(24-21-16)9-19-18(22)17-11(3)14-7-12(23-4)5-6-15(14)20-17/h5-7,10,13,20H,8-9H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYKASQXQCHOBJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)OC)C(=O)NCC3CC(=NO3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(3-isopropyl-4,5-dihydroisoxazol-5-yl)methyl]-5-methoxy-3-methyl-1H-indole-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[(3-isopropyl-4,5-dihydroisoxazol-5-yl)methyl]-5-methoxy-3-methyl-1H-indole-2-carboxamide
Reactant of Route 3
N-[(3-isopropyl-4,5-dihydroisoxazol-5-yl)methyl]-5-methoxy-3-methyl-1H-indole-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[(3-isopropyl-4,5-dihydroisoxazol-5-yl)methyl]-5-methoxy-3-methyl-1H-indole-2-carboxamide
Reactant of Route 5
N-[(3-isopropyl-4,5-dihydroisoxazol-5-yl)methyl]-5-methoxy-3-methyl-1H-indole-2-carboxamide
Reactant of Route 6
N-[(3-isopropyl-4,5-dihydroisoxazol-5-yl)methyl]-5-methoxy-3-methyl-1H-indole-2-carboxamide

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